![molecular formula C16H25N3O4 B13668389 (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a Boc-protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide typically involves multiple steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the protected amino acid with the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the Boc-protected amino group while achieving the desired product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted amides or thioethers.
科学研究应用
Chemistry: The compound is used in peptide synthesis as a building block. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize Boc-protected amino acids.
Industry: Used in the synthesis of specialized polymers and materials that require precise control over the functional groups present in the final product.
作用机制
The mechanism of action of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
相似化合物的比较
(2S)-2-Amino-N-[4-[2-(Fmoc-amino)-1-hydroxyethyl]phenyl]propanamide: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
(2S)-2-Amino-N-[4-[2-(Cbz-amino)-1-hydroxyethyl]phenyl]propanamide: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness: The Boc-protecting group in (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial.
属性
分子式 |
C16H25N3O4 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[4-(2-aminopropanoylamino)phenyl]-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10(17)14(21)19-12-7-5-11(6-8-12)13(20)9-18-15(22)23-16(2,3)4/h5-8,10,13,20H,9,17H2,1-4H3,(H,18,22)(H,19,21) |
InChI 键 |
ZHFPFGHDFSLEPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
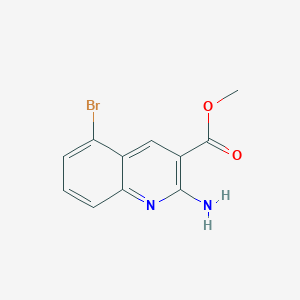
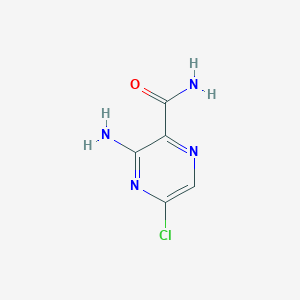
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
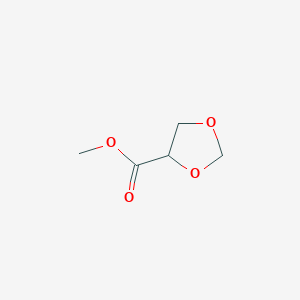
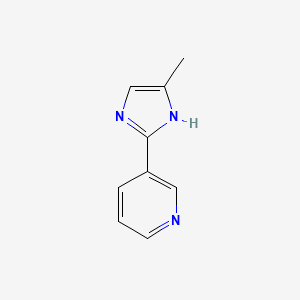
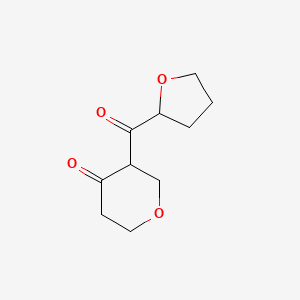
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
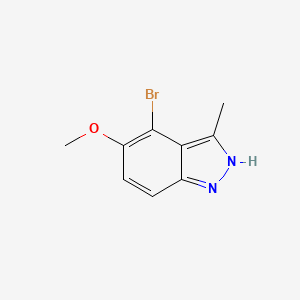

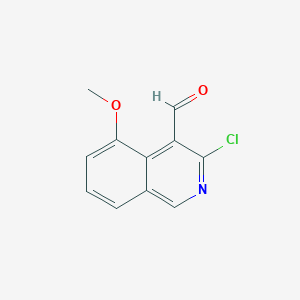
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
